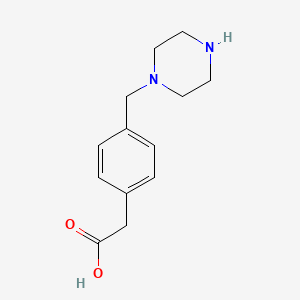
Dihydrochlorure de 4-(4,5-diméthyl-1H-imidazol-2-yl)pipéridine
Vue d'ensemble
Description
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3 and its molecular weight is 252.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Des composés similaires à celui-ci ont été synthétisés et évalués pour leur activité antimicrobienne contre diverses bactéries telles que Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae et Salmonella typhi .
Chémosenseur fluorescent
Certains dérivés de l'imidazole ont été utilisés pour construire des chémosenseurs fluorescents très sensibles pour la détection d'ions métalliques . Ils peuvent se comporter comme un capteur fluorescent sélectif pour la détection de l'ion métallique Fe 3+ .
Synthèse d'imidazoles substitués
Le composé appartient à la classe des imidazoles substitués, qui sont des composants clés de molécules fonctionnelles utilisées dans une variété d'applications courantes . Les progrès récents dans la synthèse régiosélective d'imidazoles substitués ont été mis en évidence .
5. Ligand dans la synthèse du complexe de chlorure de fer (II) Des composés similaires ont été utilisés comme ligands dans la synthèse du complexe de chlorure de fer (II) . Des conclusions sur la structure du site de coordination du complexe ont été tirées sur la base des résultats de la spectroscopie IR, de la spectroscopie EXAFS, des études de susceptibilité magnétique statique et des calculs de chimie quantique .
Potentiel thérapeutique
Les dérivés de l'imidazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .
Mécanisme D'action
Target of Action
Compounds containing an imidazole ring, such as this one, are known to have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Analyse Biochimique
Biochemical Properties
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to interact with heme-containing enzymes such as cytochrome P450 . This interaction can lead to the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. Additionally, the compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The imidazole ring in the compound can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are crucial for the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride in laboratory settings have been studied extensively. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and moisture . In in vitro studies, the compound has shown long-term effects on cellular function, including sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can vary over time, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism can also be influenced by cofactors such as NADPH and FAD .
Transport and Distribution
The transport and distribution of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and pharmacokinetics.
Subcellular Localization
The subcellular localization of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is essential for its activity and function. The compound can be targeted to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This targeting is mediated by specific signals and post-translational modifications that direct the compound to its site of action . The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBQCMJCGPCALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)

![3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472419.png)











